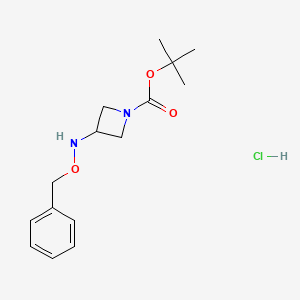

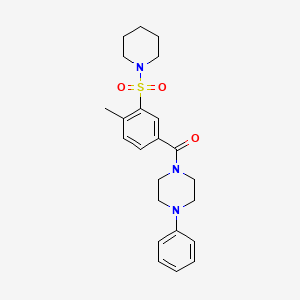

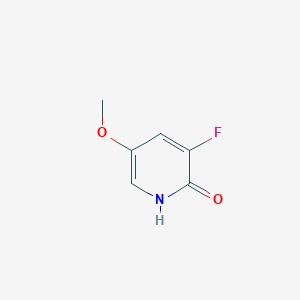

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

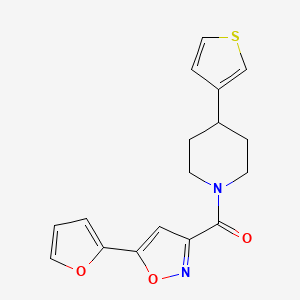

The compound "Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl substituted azetidine and aziridine compounds, which are structurally related to the compound . These compounds are of interest due to their potential as building blocks for amino alcohols, polyamines, and other biologically active molecules .

Synthesis Analysis

The synthesis of related tert-butyl substituted azetidine compounds involves multiple steps, starting from commercially available precursors. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved by acid-catalyzed hydrolysis followed by glycol cleavage . Another example is the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which was synthesized using an innovative approach starting from a chiral lactone, with significant improvements over original routes . These methods demonstrate the versatility and adaptability of synthetic strategies to produce complex azetidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted azetidine compounds can be quite complex, as evidenced by the crystal structure analysis of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in bond lengths of the exocyclic imino functions, indicating the potential for diverse reactivity and interactions .

Chemical Reactions Analysis

Tert-butyl substituted azetidine compounds can undergo various chemical reactions, providing access to a range of derivatives. For example, silylmethyl-substituted aziridine and azetidine were used as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . These reactions highlight the potential of azetidine derivatives to participate in complex transformations, which can be useful in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted azetidine compounds are influenced by their molecular structure. For instance, the crystal structure of the aforementioned 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine suggests that the planarity of the azetidine ring and the differences in exocyclic bond lengths could affect the compound's reactivity and physical properties . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid as a handle in solid-phase synthesis indicates that these compounds can be stable under certain conditions, such as resistance to acidolysis, which is crucial for their application in peptide synthesis .

Applications De Recherche Scientifique

Synthesis and Characterization

Azetidine Derivatives Synthesis : Azetidine-2-carboxylic acid (Aze) analogs, including those with heteroatomic side chains at the 3-position, have been synthesized for studying peptide activity and conformational influence (Sajjadi & Lubell, 2008).

Preparation of Amino Sugars : Research has shown the synthesis of protected amines, such as 3-amino-3-deoxy-D-altrose derivatives, using tert-butyl azidoformate and other reagents, demonstrating the compound's utility in complex synthetic processes (Nativi, Reymond, & Vogel, 1989).

Antimicrobial Agent Synthesis : Studies have explored the synthesis of phenyl azetidine derivatives as potential antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Doraswamy & Ramana, 2013).

Chemical Transformations and Applications

Building Blocks for Organic Synthesis : tert-Butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks for synthetic organic chemistry, enabling diverse modifications of the benzene ring and other functional groups (Jasch, Höfling, & Heinrich, 2012).

Pharmaceutical Intermediate Synthesis : Investigations have been conducted into the synthesis of pharmaceutical intermediates like 1-(tert-butyl)-3-amioazetidine, demonstrating the role of such compounds in drug development (Yang, 2010).

Synthesis of Azetidine-3-carboxylic Acids : Protected 3-haloazetidines, used in medicinal chemistry, have been synthesized on a gram-scale, showcasing the utility of azetidine derivatives in generating high-value chemical compounds (Ji, Wojtas, & Lopchuk, 2018).

Versatile Chemical Reactions : The compound's derivatives, like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been synthesized through efficient routes, highlighting its versatility in accessing unique chemical spaces (Meyers et al., 2009).

Propriétés

IUPAC Name |

tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZFKWGJFUBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)